molecular formula C22H24N2O3S B5226124 N~2~-ethyl-N~2~-(2-naphthylsulfonyl)-N~1~-(2-phenylethyl)glycinamide

N~2~-ethyl-N~2~-(2-naphthylsulfonyl)-N~1~-(2-phenylethyl)glycinamide

Cat. No. B5226124
M. Wt: 396.5 g/mol
InChI Key: MBRSHFGIBARSDN-UHFFFAOYSA-N
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Description

N2-ethyl-N2-(2-naphthylsulfonyl)-N1-(2-phenylethyl)glycinamide is a compound that likely exhibits interesting properties due to its structural components, including an ethyl group, a naphthylsulfonyl moiety, and a phenylethyl glycinamide structure. These features suggest potential applications in pharmaceuticals, materials science, and organic synthesis, given the known activities of similar sulfonyl and glycinamide compounds.

Synthesis Analysis

The synthesis of compounds similar to N2-ethyl-N2-(2-naphthylsulfonyl)-N1-(2-phenylethyl)glycinamide often involves multi-step organic reactions, including sulfonylation, ethylation, and amide bond formation. Techniques such as phase-transfer catalysis might be employed to facilitate reactions under milder conditions, optimizing yield and purity (Karayannidis & Achilias, 2007).

Molecular Structure Analysis

The molecular structure of this compound, featuring a naphthylsulfonyl group and a glycinamide moiety, suggests potential for significant π-π interactions, which could influence its solid-state packing and electronic properties. Studies on naphthalene derivatives highlight their utility in organic electronics and photovoltaics due to their favorable electronic properties and structural versatility (Chlebosz et al., 2023).

properties

IUPAC Name

2-[ethyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-2-24(17-22(25)23-15-14-18-8-4-3-5-9-18)28(26,27)21-13-12-19-10-6-7-11-20(19)16-21/h3-13,16H,2,14-15,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRSHFGIBARSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCCC1=CC=CC=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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